molecular formula C10H11BrClN B595400 1-(5-Bromo-2-chlorophenyl)pyrrolidine CAS No. 1261959-78-7

1-(5-Bromo-2-chlorophenyl)pyrrolidine

Cat. No. B595400
M. Wt: 260.559
InChI Key: YHSHHIFONFVBHU-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-chlorophenyl)pyrrolidine” is a chemical compound with the CAS Number: 1261959-78-7 . It has a molecular weight of 260.56 and its IUPAC name is 1-(5-bromo-2-chlorophenyl)pyrrolidine .


Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-2-chlorophenyl)pyrrolidine” is represented by the linear formula C10H11BrClN . The InChI code for this compound is 1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

The compound “1-(5-Bromo-2-chlorophenyl)pyrrolidine” has a molecular weight of 260.56 . Other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings and their derivatives, including 1-(5-Bromo-2-chlorophenyl)pyrrolidine, are extensively utilized in medicinal chemistry due to their versatility and the ability to modulate biological activity. The pyrrolidine scaffold is appreciated for its sp3-hybridization, contributing to stereochemistry and enhancing three-dimensional molecule coverage, a phenomenon beneficial for drug discovery. Such structures have been explored for target selectivity, influencing the development of novel biologically active compounds. The structural diversity offered by substituting the pyrrolidine ring facilitates the synthesis of molecules with varied biological profiles, essential for the design of new therapeutics (Petri et al., 2021).

Catalysis and Synthesis

In the context of chemical synthesis, pyrrolidine derivatives are integral in catalyzing reactions that lead to complex molecular frameworks. Hybrid catalysts employing pyrrolidine structures have demonstrated efficacy in synthesizing pyrano[2,3-d]pyrimidine scaffolds, showcasing the versatility of pyrrolidine derivatives in facilitating diverse chemical transformations. Such advancements underline the role of pyrrolidine derivatives in enhancing synthetic methodologies, contributing significantly to the pharmaceutical and medicinal industries by enabling the development of lead molecules with potential therapeutic applications (Parmar et al., 2023).

Environmental Applications

In environmental science, derivatives similar to 1-(5-Bromo-2-chlorophenyl)pyrrolidine are studied for their interaction with pollutants. For instance, chlorophenols, structurally related to the subject compound, are a focus of environmental research due to their role as precursors to dioxins in municipal solid waste incineration. Understanding the degradation pathways and reaction mechanisms of such compounds is crucial for developing strategies to mitigate their environmental impact. This research contributes to a broader understanding of the fate and transformation of chlorinated organic compounds in industrial processes and their potential environmental risks (Peng et al., 2016).

properties

IUPAC Name

1-(5-bromo-2-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSHHIFONFVBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682179
Record name 1-(5-Bromo-2-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-chlorophenyl)pyrrolidine

CAS RN

1261959-78-7
Record name 1-(5-Bromo-2-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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